1,1-Diethylurea

Description

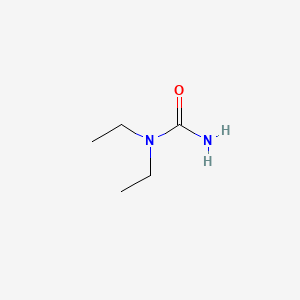

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMNHQRORINJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060900 | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-95-7, 50816-31-4 | |

| Record name | N,N-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N'-Diethylurea (CAS No. 623-76-7), a symmetrically substituted urea derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. The guide delves into the compound's structural details, physicochemical characteristics, synthesis, and potential applications, with a focus on providing a strong foundation for its use in experimental and developmental settings.

Introduction and Chemical Identity

N,N'-Diethylurea, also known as 1,3-diethylurea or sym-diethylurea, is an organic compound with the chemical formula C5H12N2O[1][2]. It is a white to off-white crystalline solid at room temperature[3][4]. The presence of two ethyl groups symmetrically attached to the nitrogen atoms of the urea functional group confers specific properties to the molecule, influencing its solubility, reactivity, and potential applications[5]. This guide will focus on the symmetrical isomer (CAS No. 623-76-7). It is important to distinguish it from its asymmetrical isomer, N,N-Diethylurea (CAS No. 634-95-7).

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,3-diethylurea |

| Synonyms | N,N'-Diethylurea, sym-Diethylurea |

| CAS Number | 623-76-7 |

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol [1][2] |

| InChI Key | ZWAVGZYKJNOTPX-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCNC(=O)NCC |

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-Diethylurea is essential for its handling, formulation, and application in various scientific endeavors.

Physical Properties

| Property | Value | Source |

| Appearance | White to almost white powder or crystalline solid | [3][6] |

| Melting Point | 112-113 °C | [6][7] |

| Boiling Point | 263 °C (decomposes) | [4] |

| Density | 1.0415 g/cm³ (approx.) | [6] |

| Solubility | Soluble in water, ethanol, and acetone | [5][6] |

| Vapor Pressure | 0.0106 mmHg at 25°C | [6] |

| Flash Point | 121.1 °C | [6] |

Chemical Structure and Reactivity

N,N'-Diethylurea possesses a planar urea core with two flanking ethyl groups. The presence of N-H protons allows for hydrogen bonding, which influences its crystal packing and solubility. The carbonyl group is a key reactive site, susceptible to nucleophilic attack. The nitrogen atoms are weakly basic.

Amides like N,N'-Diethylurea can react with strong reducing agents to form flammable gases. They are generally considered weak bases. The combustion of such compounds can produce mixed oxides of nitrogen (NOx)[8].

Synthesis of N,N'-Diethylurea

The synthesis of N,N'-Diethylurea is typically achieved through the reaction of a primary amine with a carbonyl source. A common laboratory-scale synthesis involves the reaction of ethyl isocyanate with ethylamine. Industrially, it can be produced by the reaction of urea with diethylamine under controlled conditions[3].

Below is a conceptual workflow for a typical synthesis:

Caption: A generalized workflow for the synthesis of N,N'-Diethylurea.

Experimental Protocols for Characterization

Accurate characterization is crucial to confirm the identity and purity of synthesized N,N'-Diethylurea.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the analysis and purification of N,N'-Diethylurea. A reverse-phase method is suitable for this purpose[9].

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility[9]. The exact gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 210 nm.

-

Sample Preparation: Dissolve a known amount of N,N'-Diethylurea in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: The retention time of the peak corresponding to N,N'-Diethylurea is used for identification, and the peak area is used for quantification against a standard curve.

Caption: A simplified workflow for the HPLC analysis of N,N'-Diethylurea.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of N,N'-Diethylurea.

-

Nuclear Magnetic Resonance (PMR) Spectroscopy: Provides detailed information about the hydrogen atoms in the molecule. The expected ¹H NMR spectrum would show signals corresponding to the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl groups, as well as the N-H protons.

-

Infrared (IR) Spectroscopy: Useful for identifying the functional groups present. Key expected peaks would include a strong C=O stretching vibration for the urea carbonyl group and N-H stretching vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of N,N'-Diethylurea (116.16 g/mol )[1][2].

Applications in Research and Development

N,N'-Diethylurea serves as a valuable intermediate in the synthesis of various organic compounds.

-

Pharmaceuticals and Agrochemicals: It is a key building block in the synthesis of pharmaceuticals, including anticonvulsants, and various agrochemicals[3][4].

-

Polymer Chemistry: It finds application in the formulation of certain polymers and surfactants[3]. Its thermal stability makes it suitable for high-temperature synthesis processes[4].

-

Dyes and Pigments: It is an important intermediate in the production of certain dyes[6].

Safety and Handling

Appropriate safety precautions should be taken when handling N,N'-Diethylurea. It is advisable to consult the Safety Data Sheet (SDS) before use[10].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[10][11].

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[11]. Handle in accordance with good industrial hygiene and safety practices[10].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[10][11].

Conclusion

N,N'-Diethylurea is a versatile chemical compound with a well-defined set of physical and chemical properties. Its utility as a synthetic intermediate in various industries, including pharmaceuticals and materials science, is well-established. This guide provides essential technical information to support its safe and effective use in research and development.

References

- N,N'-Diethylurea, 97% - Fisher Scientific. URL: https://www.fishersci.com/shop/products/n-n-diethylurea-97/L02079.06

- N,N-Diethylurea - ChemBK. URL: https://www.chembk.com/en/chem/N,N-Diethylurea

- N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylurea

- CAS 623-76-7: N,N′-Diethylurea | CymitQuimica. URL: https://www.cymitquimica.com/cas/623-76-7

- 634-95-7, N,N-Diethylurea Formula - ECHEMI. URL: https://www.echemi.com/products/634-95-7.html

- Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7) - Cheméo. URL: https://www.chemeo.com/cid/40-302-9/Urea-N-N-diethyl-.html

- N,N -diethylurea - 623-76-7, C5H12N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-2708.html

- N,N'-Dimethylurea CAS 96-31-1 | 803244 - Merck. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/803244

- Urea, N,N'-diethyl- - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C623767

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=L02079

- N,N'-DIMETHYLUREA - Ataman Kimya. URL: https://www.ataman-chemicals.com/n-n-dimethylurea_u2714/

- 96-31-1 CAS | N,N-DIMETHYLUREA | Laboratory Chemicals - Loba Chemie. URL: https://www.lobachemie.com/laboratory-chemicals/n-n-dimethylurea/0342900025.aspx

- 1,3-Diethylurea 623-76-7 - Guidechem. URL: https://www.guidechem.com/products/623-76-7.html

- N,N'-DIETHYLTHIOUREA - CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/2103

- 1,3-Diethylurea | CAS 623-76-7 | SCBT. URL: https://www.scbt.com/p/1-3-diethylurea-623-76-7

- N,N-Diethylurea - SIELC Technologies. URL: https://sielc.com/n-n-diethylurea.html

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC116410000

- N,N -Dimethylurea (sym.), = 99 from N 96-31-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15450

- Chemical Properties of Urea, N,N'-diethyl- (CAS 623-76-7) - Cheméo. URL: https://www.chemeo.com/cid/40-302-9/Urea-N-N-diethyl-.html

- N,N'-Diethylurea, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. URL: https://www.thermofisher.

- N,N-diethylurea - Stenutz. URL: https://www.stenutz.eu/chem/solv211.php

- 1,3-Diethylurea - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=623-76-7

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/471321

- N,N -Dimethylurea (sym.), = 99 from N 96-31-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15450

- N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Diethylthiourea

- 1,3-Diethylurea: Properties, Applications, and Quality Specifications. URL: https://www.inno-pharmchem.

- N,N′-DIETHYLTHIOUREA 1. Exposure Data - IARC Publications. URL: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/N-N-sup-sup--Diethylthiourea-2001

- Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). - DTIC. URL: https://apps.dtic.

- aminoethanol compounds ii 3509 | niosh - CDC. URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/3509.pdf

- An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Divinylurea - Benchchem. URL: https://www.benchchem.

Sources

- 1. N,N'-Diethylurea, 97% | Fisher Scientific [fishersci.ca]

- 2. Urea, N,N'-diethyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 623-76-7: N,N′-Diethylurea | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. N,N-Diethylurea | SIELC Technologies [sielc.com]

- 10. fishersci.be [fishersci.be]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,1-Diethylurea: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1-Diethylurea, focusing on its molecular structure and weight. Designed for professionals in research and drug development, this document synthesizes fundamental chemical data with practical insights, ensuring a thorough understanding of this compound's properties and applications.

Introduction: Unveiling this compound

This compound, also known as N,N-Diethylurea, is a urea derivative characterized by the presence of two ethyl groups attached to the same nitrogen atom.[1] This asymmetrical substitution pattern confers specific chemical properties that are of interest in various scientific and industrial domains. It presents as a white to almost white crystalline powder and is known to be hygroscopic, necessitating storage in a cool, dark, and moisture-free environment under an inert gas.[1] Its primary utility is found in the formation of molecular adducts with nitro-substituted aromatic carboxylic acids.[2][3]

Core Molecular Attributes: Structure and Weight

A precise understanding of a molecule's structure and weight is fundamental to its application in research and development. These core attributes dictate its reactivity, physical properties, and stoichiometric relationships in chemical reactions.

Molecular Structure

The molecular formula for this compound is C5H12N2O.[1][4][2][5][6] Its structure features a central carbonyl group bonded to two nitrogen atoms. One nitrogen is part of a primary amine group (-NH2), while the other is a tertiary amine with two ethyl (-CH2CH3) substituents. This arrangement is distinct from its isomer, 1,3-diethylurea, where the ethyl groups are attached to different nitrogen atoms.

The connectivity of atoms can be represented by the following diagram:

Caption: 2D representation of the this compound molecular structure.

The structural arrangement can be further elucidated using various chemical identifiers:

Molecular Weight

The molecular weight of a compound is a critical parameter for quantitative analysis, solution preparation, and reaction stoichiometry. For this compound, the molecular weight is 116.16 g/mol .[1][4][2][7] This value is derived from the sum of the atomic weights of its constituent atoms (5 carbons, 12 hydrogens, 2 nitrogens, and 1 oxygen).

Physicochemical Properties and Identification

A comprehensive characterization of this compound involves understanding its physical and chemical properties, which are summarized in the table below. These properties are essential for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| CAS Number | 634-95-7 | [1][4][2][5] |

| Molecular Formula | C5H12N2O | [1][4][2][5][6] |

| Molecular Weight | 116.16 g/mol | [1][4][2][7] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 69-71 °C | [4][3] |

| Boiling Point | 130 °C at 3 mmHg | [4] |

| Solubility in Water | 50 g/L, clear solution | [4][3] |

| Flash Point | 60 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

Experimental Protocols for Characterization

The identity and purity of this compound can be confirmed through various analytical techniques. Below are representative protocols for common characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Workflow for ¹H NMR Analysis:

Caption: Standard workflow for ¹H NMR analysis of this compound.

-

Expected ¹H NMR Spectrum: The spectrum of this compound would be expected to show a triplet corresponding to the methyl protons (-CH3), a quartet for the methylene protons (-CH2-), and a broad singlet for the amine protons (-NH2). The integration of these peaks should correspond to a 6:4:2 ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.

Step-by-Step Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak (M+), which should correspond to the molecular weight of this compound (116.16). Fragmentation patterns can also be analyzed to further confirm the structure.

Safety and Handling

This compound is classified as harmful if swallowed.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4] It is incompatible with oxidizing agents and should be stored away from them.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and weight of this compound, supported by its physicochemical properties and standard characterization protocols. A thorough understanding of these fundamental aspects is crucial for its effective and safe use in research and development applications, particularly in the synthesis of more complex molecules and materials.

References

- Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7) - Cheméo. [Link]

- This compound, 97% | 259454-25G | SIGMA-ALDRICH - Scientific Labor

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 634-95-7 [sigmaaldrich.com]

- 4. This compound | 634-95-7 [amp.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Urea, N,N-diethyl- (CAS 634-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility of 1,1-Diethylurea in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylurea, an asymmetrical urea derivative, is a compound of significant interest in various chemical and pharmaceutical applications. Its molecular structure, featuring a central urea core with two ethyl groups attached to the same nitrogen atom, imparts specific physicochemical properties that dictate its behavior in different solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, discusses the underlying principles governing its dissolution, and presents experimental methodologies for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 634-95-7 | [1][2] |

| Molecular Formula | C5H12N2O | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Melting Point | 69-71 °C | [1][2] |

| Appearance | White to almost white solid/powder to crystal | [2] |

Molecular Structure:

Figure 1: Chemical structure of this compound.

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter, particularly for its application in biological systems and aqueous formulations.

Quantitative Solubility:

The solubility of this compound in water has been reported to be 50 g/L .[1][2][3] This value indicates a moderate solubility in aqueous media.

Factors Influencing Aqueous Solubility:

The solubility of this compound in water is primarily governed by the interplay of its molecular features:

-

Hydrogen Bonding: The urea functional group contains both hydrogen bond donors (-NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of hydrogen bonds with water molecules, contributing significantly to its solubility.

-

Hydrophobic Ethyl Groups: The two ethyl groups are nonpolar and contribute to the hydrophobic character of the molecule. These groups can disrupt the hydrogen-bonding network of water, which can limit solubility.

-

Molecular Asymmetry: The asymmetrical substitution on the urea nitrogen may influence crystal lattice energy and, consequently, the energy required for dissolution compared to its symmetrical isomer, N,N'-diethylurea.

Temperature Dependence:

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is a key consideration for its use in organic synthesis, purification, and the formulation of non-aqueous solutions. While specific quantitative data for this compound is scarce in the public domain, qualitative information and data for the related compound N,N'-diethylurea suggest solubility in certain organic solvents. For instance, N,N'-diethylurea is known to be soluble in ethanol and acetone.[5] Generally, urea and its derivatives exhibit moderate solubility in polar organic solvents like methanol and ethanol.[6]

Qualitative Solubility Profile (Predicted):

Based on the principle of "like dissolves like" and the known solubility of similar compounds, the following qualitative solubility profile for this compound in common organic solvents can be anticipated:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with the urea functionality. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Moderately Soluble to Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the -NH2 group of this compound. |

| Chloroform | Weakly Polar | Slightly Soluble to Insoluble | The limited polarity of chloroform would result in weaker interactions with the polar urea group. |

| Diethyl Ether | Nonpolar | Insoluble | The nonpolar nature of diethyl ether would lead to very poor solvation of the polar this compound molecule. |

It is important to note that these are predictions and experimental verification is necessary for precise quantitative values.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for research and development. The following outlines a standard experimental protocol for determining the thermodynamic solubility of this compound.

The Shake-Flask Method:

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Quantification:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

UV-Vis Spectrophotometry , provided this compound has a suitable chromophore and there are no interfering substances.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Workflow for Solubility Determination:

Figure 2: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in water and organic solvents. The moderate aqueous solubility of 50 g/L is a key parameter for its use in biological and pharmaceutical contexts. While quantitative data in organic solvents is limited, its predicted solubility profile suggests it is soluble in polar protic and aprotic solvents. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values in various solvent systems, which is essential for advancing the application of this versatile compound. Further experimental studies are warranted to establish a comprehensive quantitative database of its solubility in a wider range of organic solvents and to elucidate the temperature dependence of its aqueous solubility.

References

- Jinjiang Melamine. Solubility Of Urea Overview. [Link]

- Solubility of Things. Urea. [Link]

- Research Scientific. This compound, 97%. [Link]

Sources

- 1. 1,1-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 634-95-7 [amp.chemicalbook.com]

- 3. 1,1-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 623-76-7: N,N′-Diethylurea | CymitQuimica [cymitquimica.com]

- 6. Solubility Of Urea Overview [jinjiangmelamine.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1,1-Diethylurea: Melting and Boiling Point Determination

Introduction: The Significance of 1,1-Diethylurea in Modern Research

This compound (CAS RN: 634-95-7), an asymmetrical disubstituted urea derivative, serves as a valuable intermediate and building block in various fields of chemical synthesis. Its applications range from the development of novel pharmaceutical agents to the synthesis of complex organic materials. Notably, it has been utilized in the formation of molecular adducts and co-crystals with various carboxylic acids, a field of growing importance in drug development for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2][3][4] A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation.

This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in established experimental data. Furthermore, it offers detailed, field-proven protocols for the accurate determination of these critical parameters, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential before delving into the specifics of its phase transitions. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [1][3][5] |

| Molecular Weight | 116.16 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 69-71 °C (lit.) | [1][2] |

| Boiling Point | 130 °C at 3 mmHg | [1] |

| Solubility | Soluble in water (approx. 50 g/L) | [2] |

| CAS Number | 634-95-7 | [1][2][3] |

Melting Point: A Critical Indicator of Purity

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Therefore, the accurate determination of the melting point is a fundamental technique for assessing the purity of a substance.

The established literature value for the melting point of this compound is 69-71 °C .[1][2] This narrow range suggests that the commercially available high-purity substance exhibits the expected behavior of a pure crystalline solid.

Experimental Protocol for Melting Point Determination

The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp apparatus), which offers superior accuracy and safety compared to traditional oil bath methods.

Methodology Rationale: The choice of a capillary-based method ensures that a small, representative sample is used, allowing for uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, which is essential for an accurate determination.

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush any large crystals with a clean spatula on a watch glass. This ensures uniform packing in the capillary tube.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Set the starting temperature of the melting point apparatus to approximately 60°C.

-

Set a heating ramp rate of 5-10°C per minute for a preliminary, rapid determination to quickly identify the approximate melting range.

-

-

Preliminary Determination:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This provides an approximate melting range.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 10°C below the observed preliminary melting point.

-

Prepare a new capillary with a fresh sample of this compound.

-

Set the heating rate to a much slower 1-2°C per minute. A slow ramp rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe and record the temperatures for the onset of melting (T1) and complete liquefaction (T2).

-

Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. The results should be consistent within 1°C.

-

Boiling Point and Thermal Stability

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] While a seemingly straightforward property, the determination of the boiling point of this compound at atmospheric pressure is complicated by its thermal stability.

The only reported boiling point for this compound is 130 °C at a reduced pressure of 3 mmHg .[1] Reporting a boiling point under vacuum is a strong indication that the compound is susceptible to decomposition at its normal atmospheric boiling point. Many urea derivatives exhibit poor thermal stability, undergoing decomposition reactions at elevated temperatures. For instance, urea itself begins to decompose after melting, evolving ammonia and cyanic acid.[8] Similarly, the related compound 1,3-diethylurea is reported to decompose at its atmospheric boiling point of 263°C. This inherent instability is a critical consideration for researchers.

Expert Insight: Attempting to distill this compound at atmospheric pressure would likely lead to significant decomposition, resulting in the formation of byproducts and an inaccurate, non-reproducible boiling point. Therefore, for purification purposes, vacuum distillation is the required methodology. The provided boiling point of 130 °C at 3 mmHg serves as the critical parameter for this process.

Experimental Protocol for Boiling Point Determination (Reduced Pressure)

The following protocol describes the determination of a boiling point using the Thiele tube method, adapted for small sample sizes. This micro-boiling point determination is ideal when only a small amount of substance is available.

Methodology Rationale: This method relies on the principle that a liquid boils when its vapor pressure equals the surrounding pressure. By inverting a capillary tube in the liquid, we create a small, trapped environment. As the liquid is heated, the air and vaporized sample expand and exit the capillary. Upon cooling, the point at which the external pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, corresponds to the boiling point.[9]

Step-by-Step Procedure:

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of molten this compound into a small test tube (e.g., a 75x10 mm tube). To melt the solid, the test tube can be gently warmed in a water bath above 71°C.

-

Take a standard melting point capillary tube and seal one end. Place this capillary tube into the small test tube with the open end down.

-

-

Apparatus Setup:

-

Attach the small test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly so that it is suspended in a Thiele tube filled with mineral oil. The sample should be positioned near the center of the main body of the Thiele tube.

-

-

Determination:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The unique shape of the Thiele tube is designed to create convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the air initially trapped in the capillary has been replaced by the vapor of the substance.

-

Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath with a glass rod to prevent temperature gradients.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.

-

For enhanced accuracy, repeat the measurement with a fresh sample.

-

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the setup for both melting and boiling point determinations.

Caption: Workflow for melting point determination using a digital apparatus.

Caption: Micro-boiling point determination using a Thiele tube apparatus.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The melting point of 69-71 °C serves as a reliable indicator of purity. Due to thermal instability, the boiling point is best characterized at reduced pressure, with the established value being 130 °C at 3 mmHg . Adherence to the detailed protocols outlined in this guide will enable researchers to generate accurate and reproducible data, ensuring the integrity of their synthetic and analytical work. Understanding the causality behind these experimental choices, particularly the need for vacuum distillation and controlled heating rates, is what distinguishes routine measurement from robust scientific characterization.

References

- AIDIC. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea.

- University of Alberta. (n.d.). Melting point determination.

- Research Scientific. (n.d.). This compound, 97%.

- Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7).

- Pace University. (n.d.). Experiment 1 - Melting Points.

- Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- JoVE. (2020). Boiling Points.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,3-Diethylurea: Properties, Applications, and Quality Specifications.

- Scientific Laboratory Supplies. (n.d.). This compound, 97%.

- NIST. (n.d.). Urea, N,N'-diethyl-.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Revue Roumaine de Chimie. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA.

Sources

- 1. This compound | 634-95-7 [amp.chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Urea, N,N-diethyl- (CAS 634-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 1,1-Diethylurea from Diethylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Physicochemical Profile

1,1-Diethylurea (DEU) is an asymmetrical urea derivative that presents as a white, semi-transparent crystalline solid.[1][2] As a functionalized small molecule, it serves as a valuable intermediate in organic synthesis and a building block in the development of more complex chemical entities. Its utility is often demonstrated in its capacity to form molecular adducts, for instance, with nitro-substituted aromatic carboxylic acids and pyrazine-2,3-dicarboxylic acid.[1][3] Understanding its synthesis is fundamental for chemists who require this scaffold for further molecular elaboration.

This guide provides an in-depth exploration of the synthesis of this compound from its readily available secondary amine precursor, diethylamine.[4][5] We will delve into the core reaction mechanisms, provide a validated, step-by-step experimental protocol, and detail the necessary analytical techniques for structural confirmation and purity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 634-95-7 | [2][6] |

| Molecular Formula | C₅H₁₂N₂O | [6][7] |

| Molecular Weight | 116.16 g/mol | [6] |

| Appearance | White to almost-white crystalline solid | [1][2] |

| Melting Point | 69-71 °C (lit.) | [1][3] |

| Solubility | Soluble in water (approx. 50 g/L) | |

| Key Hazard | Acute Toxicity (Oral, Category 4) | |

| Storage Condition | Store in a cool, dark, and dry place; Hygroscopic | [2][8] |

Section 2: Synthetic Pathways and Mechanistic Considerations

The synthesis of a urea derivative from an amine fundamentally requires the introduction of a carbonyl group flanked by two nitrogen atoms. Starting from diethylamine, a secondary amine, two primary, industrially relevant strategies are considered: reaction with an isocyanate source and reaction with phosgene or its safer equivalents.

Pathway A: Nucleophilic Addition to an Isocyanate Source

This is the most direct and common method for forming urea linkages. The reaction leverages the high reactivity of the isocyanate functional group (R-N=C=O) toward nucleophiles.[9] The lone pair of electrons on the nitrogen atom of diethylamine executes a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.[10]

For the synthesis of this compound, which is unsubstituted on the second nitrogen, the requisite reagent is isocyanic acid (HNCO). Due to the instability of free isocyanic acid, it is typically generated in situ from a stable salt, such as potassium or sodium cyanate, by protonation in the reaction medium.

Reaction Mechanism: Diethylamine with In Situ Generated Isocyanic Acid

The mechanism proceeds in two key stages:

-

Generation of Electrophile: An acid (e.g., HCl) is introduced to a solution containing a cyanate salt, protonating the cyanate anion to form isocyanic acid (HNCO).

-

Nucleophilic Attack: The highly nucleophilic diethylamine attacks the central carbon of isocyanic acid. A subsequent proton transfer results in the formation of the stable this compound product. The reaction is typically rapid and exothermic.[11]

Caption: Experimental workflow for the synthesis and purification of this compound.

Section 5: Structural Verification and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Table 3: Analytical Characterization Data for this compound

| Technique | Expected Result | Rationale |

| Melting Point | 69-71 °C | A sharp melting point within the literature range indicates high purity. [1] |

| ¹H NMR | δ ~5.5 (s, 2H, -NH₂), δ ~3.2 (q, 4H, -CH₂-), δ ~1.1 (t, 6H, -CH₃) | The chemical shifts, splitting patterns, and integration values correspond directly to the protons in the this compound structure. [12][13] |

| ¹³C NMR | δ ~158 (-C=O), δ ~41 (-CH₂-), δ ~14 (-CH₃) | Confirms the carbon backbone, with a characteristic downfield shift for the carbonyl carbon. |

| FT-IR (cm⁻¹) | ~3400 & ~3200 (N-H stretch), ~1640 (C=O stretch, "Urea I band"), ~1590 (N-H bend) | These vibrational frequencies are characteristic of the primary amine and urea carbonyl functional groups. |

Section 6: Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Diethylamine: Highly flammable and corrosive liquid. [4][5]Avoid inhalation and skin contact.

-

Isocyanates (In Situ): Although generated and consumed in situ, isocyanates are potent respiratory and skin sensitizers. [14]Engineering controls are paramount. [15][16]* Acids/Bases: Concentrated HCl and NaOH are corrosive. Handle with care, ensuring immediate cleanup of spills.

-

PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory at all times. [17][18] By adhering to this guide, researchers can reliably and safely synthesize this compound, a versatile building block for further scientific discovery.

References

- Derivatization reaction for phosgene with dimercaptotoluene and triethylamine.

- Isocyanates | Health and Safety Executive for Northern Ireland. Health and Safety Executive for Northern Ireland. [Link]

- This compound, 97% | 259454-25G | SIGMA-ALDRICH - Scientific Laboratory Supplies.

- Safe Use of Di-Isocyanates.

- Isocyanate-based multicomponent reactions - PMC - NIH.

- Biginelli reaction - Wikipedia. Wikipedia. [Link]

- 5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. Lakeland, Inc. [Link]

- How to purify the urea bought from market to pure urea? - ResearchGate.

- Diethylamine - Wikipedia. Wikipedia. [Link]

- Guide to handling isocyanates - Safe Work Australia. Safe Work Australia. [Link]

- How To Get Isocyanate? | ACS Omega - ACS Publications. American Chemical Society. [Link]

- Isocyanates - Health and Safety Authority. Health and Safety Authority. [Link]

- Reaction of Hexamethylene Diisocyanate with Amines - ResearchGate.

- Debenzylation of Tertiary Amines Using Phosgene or Triphosgene - ACS Publications. American Chemical Society. [Link]

- Diethylamine - Key Chemical in Pharma Industries. Balaji Amines. [Link]

- Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. Dongsen Chemicals. [Link]

- 1-diethylamino-3-butanone - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea - Aidic.

- What is a purification method to remove urea from peptid solution (no dialysis)? - ResearchGate.

- Preparation of diethylamine - PrepChem.com. PrepChem.com. [Link]

- Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols - ResearchGate.

- Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC - NIH.

- Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins - PubMed.

- 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol) - RSC Publishing. Royal Society of Chemistry. [Link]

- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. This compound | 634-95-7 [amp.chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Diethylamine - Wikipedia [en.wikipedia.org]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. labproinc.com [labproinc.com]

- 9. doxuchem.com [doxuchem.com]

- 10. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. This compound(634-95-7) 1H NMR spectrum [chemicalbook.com]

- 13. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hsa.ie [hsa.ie]

- 15. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 18. lakeland.com [lakeland.com]

A Spectroscopic Guide to 1,1-Diethylurea: An In-depth Technical Analysis

Introduction: The Molecular Blueprint of 1,1-Diethylurea

In the landscape of chemical synthesis and drug development, the unambiguous structural elucidation of molecules is paramount. This compound (CAS No. 634-97-7), an asymmetrically substituted urea derivative, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical behavior and reactivity are intrinsically linked to its molecular architecture. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and scientists a detailed blueprint of its structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating these orthogonal techniques, we can construct a self-validating and highly confident structural assignment.

Molecular Structure and Logic

The logical flow for the structural confirmation of this compound is predicated on identifying its key functional groups and their connectivity. The molecule consists of a central urea core with two ethyl groups attached to the same nitrogen atom and an unsubstituted -NH₂ group. Our spectroscopic approach will systematically confirm each component of this structure.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environment Analysis

Proton NMR provides a detailed map of the hydrogen environments within a molecule. For this compound, we anticipate signals corresponding to the ethyl groups (-CH₂- and -CH₃) and the primary amine (-NH₂). The chemical shift, integration, and multiplicity (splitting pattern) of these signals are diagnostic.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The spectrum is expected to show a quartet for the methylene (-CH₂) protons, which are adjacent to a methyl (-CH₃) group, and a triplet for the methyl protons, adjacent to a methylene group. This classic ethyl pattern is a primary identifier. The amine (-NH₂) protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The integration values (the area under the peaks) should correspond to a 4H:6H:2H ratio for the -CH₂-, -CH₃, and -NH₂ protons, respectively.

Data Presentation: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.45 | Broad Singlet | 2H | -NH₂ |

| ~3.25 | Quartet | 4H | -N-(CH₂ -CH₃)₂ |

| ~1.15 | Triplet | 6H | -N-(CH₂-CH₃ )₂ |

| Note: Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS). Actual chemical shifts can vary slightly based on solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for observing exchangeable protons like those of the -NH₂ group.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to ensure a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative ratios of the protons.

-

This protocol is self-validating as the expected splitting patterns (quartet and triplet) and the 2:3 integration ratio for the ethyl groups must be observed for a correct structural assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon Skeleton Mapping

Carbon NMR spectroscopy provides information on the different carbon environments in the molecule. For this compound, we expect three distinct signals: one for the carbonyl carbon (C=O), one for the methylene carbons (-CH₂-), and one for the methyl carbons (-CH₃).

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon is the most deshielded and will appear furthest downfield (highest ppm value) due to the strong electron-withdrawing effect of the oxygen atom. The methylene carbons, being directly attached to a nitrogen atom, will be more deshielded than the terminal methyl carbons.

Data Presentation: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | C =O |

| ~41.5 | -N-(CH₂ -CH₃)₂ |

| ~14.0 | -N-(CH₂-CH₃ )₂ |

| Note: Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS). |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

-

Instrument Setup: The experiment is run on the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

-

A larger number of scans is required compared to ¹H NMR (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay is used to ensure accurate quantification if needed, though for simple identification it is less critical.

-

-

Data Processing:

-

Process the FID similarly to the ¹H NMR spectrum (Fourier transform, phasing).

-

Calibrate the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

The observation of exactly three peaks in the expected chemical shift regions validates the presence of the three unique carbon environments in the this compound structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Interpreting the IR Spectrum

For this compound, the key diagnostic peaks are the N-H stretches from the primary amine, the C=O stretch from the urea carbonyl group, and C-N stretches. The N-H stretching region for a primary amine typically shows two bands (symmetric and asymmetric stretches). The C=O stretch is usually a strong, sharp absorption. The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.[3]

Data Presentation: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3420, ~3210 | Strong, Broad | N-H Stretch (asymmetric & symmetric) |

| ~2970, ~2930 | Medium | C-H Stretch (aliphatic) |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I band) |

| ~1580 | Strong | N-H Bend (Amide II band) |

| ~1460 | Medium | C-H Bend (methylene) |

| ~1280 | Medium | C-N Stretch |

| Note: Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS). |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Data Acquisition:

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16 or 32 scans are co-added to produce a high-quality spectrum. The data is collected as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum.

-

Label the significant peaks with their wavenumbers.

-

This method is self-validating through the simultaneous observation of the characteristic N-H, C=O, and C-H stretching and bending vibrations, confirming the presence of the primary amide and alkyl functionalities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Expertise & Experience: Interpreting the Mass Spectrum

For this compound, the molecular ion peak [M]⁺ should be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (116.16 g/mol ). A key fragmentation pathway for ureas is the alpha-cleavage adjacent to the nitrogen atom. We would expect to see a fragment resulting from the loss of an ethyl radical (-CH₂CH₃), and a prominent peak corresponding to the diethylamino fragment.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Data Presentation: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | ~25 | [M]⁺, Molecular Ion |

| 101 | ~10 | [M - CH₃]⁺ |

| 87 | ~15 | [M - C₂H₅]⁺ |

| 72 | 100 | [(C₂H₅)₂N]⁺ (Base Peak) |

| 58 | ~20 | [CH₃CH₂NHCH₂]⁺ |

| 44 | ~55 | [CONH₂]⁺ |

| Note: Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS). |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The detection of the molecular ion at m/z 116 confirms the molecular formula, and the fragmentation pattern, especially the base peak at m/z 72, provides strong, self-validating evidence for the 1,1-diethyl substitution pattern.

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR map out the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and carbonyl), and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Each technique offers a unique piece of the puzzle, and together they form a cohesive and self-validating dataset that is indispensable for researchers in chemical synthesis and development.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- Doc Brown's Chemistry. Infrared spectrum of urea. [Link]

Sources

- 1. This compound | 634-95-7 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Safe Handling of 1,1-Diethylurea

Introduction: Understanding the Chemical Landscape of 1,1-Diethylurea

This compound (CAS No. 634-95-7), a substituted urea derivative, is a valuable compound in various research and development applications, including the synthesis of molecular adducts with nitro-substituted aromatic carboxylic acids.[1] Its utility in the laboratory necessitates a thorough understanding of its safety profile and the implementation of robust handling protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the hazards associated with this compound, detailed procedures for its safe handling and storage, and emergency response protocols, grounded in established safety principles and data.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Diagram 1: Hierarchy of Controls for this compound.

-

Elimination and Substitution: In a research context where this compound is the subject of study, elimination is not feasible. Substitution with a less hazardous chemical should be considered if the experimental design allows.

-

Engineering Controls: These are the most effective measures for minimizing exposure. Due to the powdered nature of this compound and its hygroscopic properties, handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of airborne particles. For highly sensitive work or when handling larger quantities, a glove box with a controlled atmosphere is recommended.

-

Administrative Controls: The development and strict adherence to Standard Operating Procedures (SOPs) for handling this compound are crucial. All personnel must receive comprehensive training on the specific hazards and handling procedures for this compound. Designate specific areas for the storage and handling of this compound.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. The required PPE for handling this compound includes:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile gloves are recommended to prevent skin contact.

-

Body Protection: A fully-buttoned laboratory coat must be worn.

-

Experimental Protocols: From Receipt to Disposal

Handling and Weighing of Hygroscopic this compound

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This can affect the accuracy of weighing and the reactivity of the compound. The following protocol is designed to minimize moisture absorption and ensure accurate measurements.

-

Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation. Prepare all necessary equipment (spatulas, weigh boats, receiving flasks) and ensure they are clean and dry.

-

Inert Atmosphere (Recommended): For sensitive applications, perform weighing inside a glove box under an inert atmosphere (e.g., nitrogen or argon).

-

Rapid Weighing (in a Fume Hood): If a glove box is not available, conduct the weighing process in a chemical fume hood.

-

Minimize the time the primary container is open.

-

Use a clean, dry spatula to quickly transfer the desired amount of this compound to a pre-tared, dry weighing vessel.

-

Immediately and securely reseal the primary container.

-

-

Solution Preparation: If preparing a solution, add the weighed this compound to the solvent in the receiving flask as quickly as possible.

Storage Requirements

Proper storage is critical to maintaining the stability and integrity of this compound.

-

Container: Keep the compound in its original, tightly sealed container.[1]

-

Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat. A recommended storage temperature is between 2-8°C.[1]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.[1] Segregate it from such materials to prevent hazardous reactions.

Waste Disposal

Chemical waste must be managed according to institutional and local regulations.

-

Waste Collection: Collect all waste containing this compound (including contaminated PPE, weigh boats, and excess material) in a designated, compatible, and clearly labeled hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

-

Disposal Request: Once the container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this compound down the drain.

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a swift and informed response is crucial.

Diagram 2: Emergency Response Workflow for this compound Exposure.

First-Aid Measures

-

Ingestion: If this compound is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide and oxides of nitrogen, may be generated through thermal decomposition or combustion.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Containment and Clean-up: For a small spill, carefully sweep up the solid material, avoiding the generation of dust. Place the collected material into a suitable, clean, dry, and closed container for disposal.[1] Ventilate the area and wash the spill site after the material has been removed.

Toxicological and Ecological Considerations

Toxicological Profile

As previously mentioned, the primary known toxicological concern for this compound is its classification as harmful if swallowed (Acute Toxicity, Oral, Category 4). There is a lack of comprehensive data on other toxicological endpoints such as carcinogenicity, mutagenicity, or reproductive toxicity. It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

Ecological Information

Specific ecotoxicological data for this compound is limited. However, like many synthetic organic compounds, its release into the environment should be avoided. The environmental fate of related urea compounds can be influenced by factors such as biodegradation and hydrolysis. Given its water solubility of 50 g/L, there is a potential for mobility in aqueous environments. All waste must be disposed of in accordance with environmental regulations to prevent contamination of soil and waterways.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the principles of the hierarchy of controls, implementing detailed handling and storage procedures, and being prepared for emergency situations, researchers can minimize risks and foster a strong culture of safety in the laboratory. This guide serves as a foundational resource, and it is imperative that all personnel consult their institution's specific safety guidelines and the most current Safety Data Sheet before working with this compound.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1,1-Diethylurea in Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanisms of action of 1,1-diethylurea in various chemical reactions. By synthesizing established principles with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile compound's reactivity and utility.

Introduction: Unveiling the Potential of this compound

This compound, a disubstituted urea derivative, is a crystalline solid with moderate solubility in water. Its molecular structure, featuring a carbonyl group flanked by a primary amine and a tertiary amine, imparts a unique combination of hydrogen-bonding capabilities, nucleophilicity, and basicity. These characteristics underpin its diverse applications in organic synthesis, polymer chemistry, and materials science. This guide will delve into the core mechanisms through which this compound influences chemical transformations, with a particular focus on its role as a stabilizer for cellulose esters, a reagent in organic synthesis, and a potential catalyst.

Part 1: The Core Mechanism - this compound as a Stabilizer for Cellulose Esters

Cellulose esters, such as cellulose acetate, are susceptible to degradation, primarily through hydrolysis of the ester linkages. This process is often initiated and catalyzed by the presence of acidic species, leading to the release of carboxylic acids (e.g., acetic acid) and a decline in the polymer's molecular weight and mechanical properties.[1][2][3] this compound is employed as a stabilizer in these materials, and its primary mechanism of action is as an acid scavenger .

The Acid Scavenging Mechanism

The degradation of cellulose acetate generates acetic acid, which can then autocatalyze further degradation.[4] The fundamental role of this compound is to neutralize this liberated acid, thereby arresting the autocatalytic cycle. The lone pair of electrons on the nitrogen atoms of this compound allows it to act as a Brønsted-Lowry base, readily accepting a proton from the acetic acid.

The reaction proceeds as follows:

CH₃COOH + (C₂H₅)₂NCONH₂ → CH₃COO⁻ + [(C₂H₅)₂NCONH₃]⁺

This acid-base neutralization reaction effectively sequesters the corrosive acetic acid, preventing it from attacking the ester linkages of the cellulose acetate backbone. The resulting diethylurea-acetate salt is significantly less detrimental to the polymer matrix.

Diagrammatic Representation of the Acid Scavenging Mechanism

Caption: Acid scavenging mechanism of this compound in cellulose acetate.

Experimental Protocol for Evaluating the Stabilizing Effect of this compound

The following is a generalized protocol for assessing the efficacy of this compound as a stabilizer in cellulose acetate films.

1. Materials and Sample Preparation:

-

Cellulose acetate (with a known degree of substitution)

-